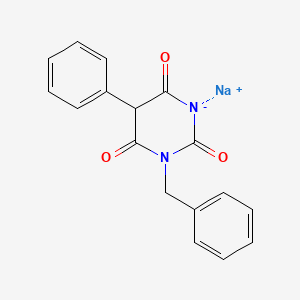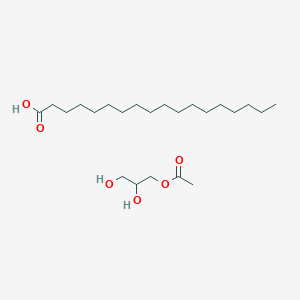
4-Amino-3-fluoro-5-iodobenzonitrile
Descripción general
Descripción
4-Amino-3-fluoro-5-iodobenzonitrile is an organic compound with the molecular formula C7H4FIN2. It is characterized by the presence of an amino group (-NH2), a fluoro group (-F), and an iodo group (-I) attached to a benzene ring, along with a nitrile group (-CN). This compound is a white to yellow solid and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-fluoro-5-iodobenzonitrile typically involves the following steps:
Halogenation: The starting material, benzene, undergoes halogenation to introduce iodine and fluorine atoms.
Amination: The halogenated benzene is then subjected to amination to introduce the amino group.
Nitrilation: Finally, the compound is nitrilated to introduce the nitrile group.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, ensuring high purity and yield. The process involves the use of specific catalysts and reaction conditions to optimize the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-3-fluoro-5-iodobenzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The iodine atom can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2).
Substitution: Common reagents include alkyl halides and aryl halides.
Major Products Formed:
Oxidation: Nitrobenzene
Reduction: Aminobenzene
Substitution: Alkylated or arylated benzene derivatives
Aplicaciones Científicas De Investigación
4-Amino-3-fluoro-5-iodobenzonitrile is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of biological processes and the development of new drugs.
Medicine: It is used in the synthesis of pharmaceuticals and as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 4-Amino-3-fluoro-5-iodobenzonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and context.
Comparación Con Compuestos Similares
4-Amino-3-fluoro-5-iodobenzonitrile is similar to other halogenated benzene derivatives, such as 4-Amino-2,5-difluoro-6-(fluoromethyl)-3-iodobenzonitrile. it is unique in its combination of functional groups, which allows for a wide range of chemical reactions and applications. Other similar compounds include:
4-Amino-2-fluoro-5-iodobenzonitrile
4-Amino-3-iodobenzonitrile
4-Amino-3-fluoro-5-bromobenzonitrile
Propiedades
IUPAC Name |
4-amino-3-fluoro-5-iodobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FIN2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUPHTIFWULRNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)I)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657873 | |
| Record name | 4-Amino-3-fluoro-5-iodobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849353-46-4 | |
| Record name | 4-Amino-3-fluoro-5-iodobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849353-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-3-fluoro-5-iodobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details















Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














